ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
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Overview
Description
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The oxan-4-yl group is introduced via a subsequent reaction with tetrahydropyran-4-ol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate
- Methyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and stability. Additionally, the combination of the thiazole ring with the oxan-4-yl group imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
2648956-01-6 |
---|---|
Molecular Formula |
C11H16BrNO3S |
Molecular Weight |
322.2 |
Purity |
95 |
Origin of Product |
United States |
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